5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene
CAS No.: 58860-36-9
Cat. No.: VC18723368
Molecular Formula: C8H5BrN4
Molecular Weight: 237.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58860-36-9 |
|---|---|
| Molecular Formula | C8H5BrN4 |
| Molecular Weight | 237.06 g/mol |
| IUPAC Name | 5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
| Standard InChI | InChI=1S/C8H5BrN4/c9-6-5-11-8-7-10-1-2-12(7)3-4-13(6)8/h1-5H |
| Standard InChI Key | CBORSZFNINNNCF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=CN3C(=CN=C3C2=N1)Br |
Introduction
5-Bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene is a complex organic compound belonging to the class of tricyclic compounds. It features a unique tetrazole ring system with bromine substitution at the 5-position, which makes it notable for its potential biological activity and applications in medicinal chemistry. This compound is classified as a heterocyclic compound, specifically a nitrogen-containing heterocycle due to the presence of nitrogen atoms within its cyclic structure.
Analytical Techniques
The structural integrity and atomic arrangement of 5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene can be confirmed using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed insights into the molecular structure and help in verifying the compound's identity.
Potential Applications and Biological Activity
While the exact mechanism of action for 5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene is not fully elucidated, it is hypothesized to involve interactions with biological systems that could lead to therapeutic applications. Further studies are required to fully characterize its biological interactions and potential therapeutic uses.
Chemical Reactions and Stability
This compound can participate in various chemical reactions typical for compounds with multiple functional groups. These reactions are usually conducted under controlled conditions to monitor progress and optimize yields. The stability of the compound under different conditions is crucial for its handling and storage.
Comparison with Other Compounds
In comparison to other heterocyclic compounds, 5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene offers unique structural features that may confer distinct biological activities. For instance, compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have shown anti-inflammatory properties through molecular docking studies .
Data Tables
Given the limited specific data available for 5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene, we can consider general properties of similar compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume